![molecular formula C18H24N2O B2758566 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one CAS No. 1870116-36-1](/img/structure/B2758566.png)
1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{8-Benzyl-2,8-diazaspiro[45]decan-2-yl}prop-2-en-1-one is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Mécanisme D'action
Target of Action
The primary targets of 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one are Receptor Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a key form of programmed lytic cell death . TYK2/JAK1 are involved in the signaling of cytokines, which are important for immune responses .
Mode of Action
This compound inhibits the kinase activity of RIPK1 , blocking the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases . It also acts as a selective inhibitor for TYK2/JAK1 .
Biochemical Pathways
By inhibiting RIPK1, the compound prevents the activation of necroptosis, a form of cell death that contributes to various inflammatory diseases . The inhibition of TYK2/JAK1 affects the signaling of cytokines, potentially modulating immune responses .
Pharmacokinetics
The compound’s solid physical form suggests that it could be administered orally or intravenously
Result of Action
The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could potentially be used to treat diseases driven by necroptosis.
Analyse Biochimique
Biochemical Properties
1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one interacts with the enzyme RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, which has been implicated in various inflammatory diseases .
Cellular Effects
The compound has shown significant anti-necroptotic effects in U937 cells, a human monocytic cell line . By inhibiting RIPK1, it prevents the activation of necroptosis, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of RIPK1’s kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable diamine with a cyclic ketone under acidic conditions to form the spiro linkage.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Formation of the Prop-2-en-1-one Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biological Studies: It is used in studies related to cell signaling pathways and inflammation, given its role in inhibiting RIPK1.
Chemical Biology: The compound serves as a tool for probing the mechanisms of necroptosis and other cell death pathways.
Pharmaceutical Development: It is being explored as a lead compound for the development of new therapeutic agents for inflammatory diseases and cancer.
Comparaison Avec Des Composés Similaires
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2,8-Diazaspiro[4.5]decan-1-one Derivatives: A class of compounds with variations in the substituents on the spirocyclic core.
Uniqueness: 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one is unique due to its specific combination of the spirocyclic core, benzyl group, and prop-2-en-1-one moiety. This unique structure contributes to its potent inhibitory activity against RIPK1 and its potential therapeutic applications .
Propriétés
IUPAC Name |
1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMOSMDERQMHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
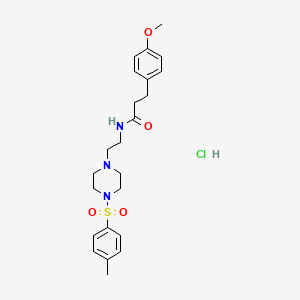
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2758486.png)
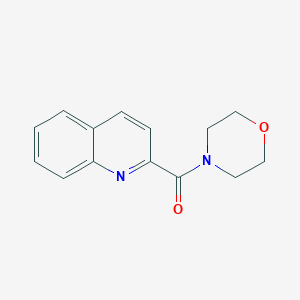
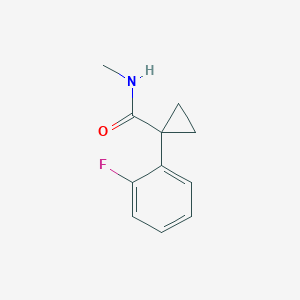
![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2758497.png)
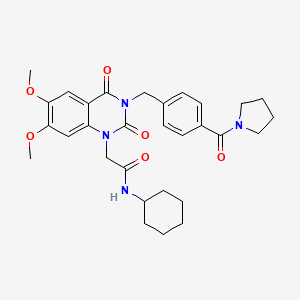
![3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2758500.png)
![4-chloro-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2758501.png)

![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)
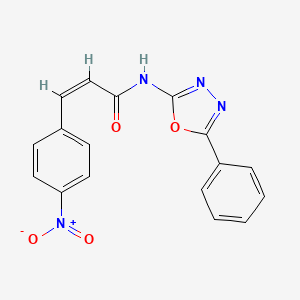
![N-(4-(4-chlorophenoxy)phenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2758506.png)
